molecular formula C29H21N3O3S B304551 3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Numéro de catalogue B304551
Poids moléculaire: 491.6 g/mol
Clé InChI: RFGUIWQDHAGLMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as CUDC-305 and is a member of the indeno[2,1-b]thieno[3,2-e]pyridine class of compounds. CUDC-305 has been shown to have potent antitumor activity and is a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of CUDC-305 is complex and involves the inhibition of multiple oncogenic pathways. CUDC-305 inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that play a critical role in cancer cell growth and survival. This compound also inhibits HDAC, which is an enzyme that regulates gene expression and is often overexpressed in cancer cells. The inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have a number of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. CUDC-305 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In addition, CUDC-305 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

CUDC-305 is a promising candidate for cancer therapy due to its potent antitumor activity and ability to inhibit multiple oncogenic pathways. However, there are some limitations to its use in lab experiments. CUDC-305 is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the synthesis of CUDC-305 is a multi-step process that can be time-consuming and expensive.

Orientations Futures

There are several future directions for research on CUDC-305. One area of focus is the development of more efficient synthesis methods to produce larger quantities of pure compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to CUDC-305. Additionally, the combination of CUDC-305 with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the development of CUDC-305 analogs with improved pharmacokinetic properties and reduced toxicity is a promising avenue for future research.

Méthodes De Synthèse

The synthesis of CUDC-305 involves a multi-step process that begins with the preparation of the intermediate compound 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thiophene-2-carboxamide. This compound is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields of pure compound.

Applications De Recherche Scientifique

CUDC-305 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. CUDC-305 inhibits multiple oncogenic pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer progression.

Propriétés

Nom du produit

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Formule moléculaire

C29H21N3O3S

Poids moléculaire

491.6 g/mol

Nom IUPAC

14-amino-16-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C29H21N3O3S/c1-15-7-11-17(12-8-15)31-28(34)27-24(30)23-21(16-9-13-18(35-2)14-10-16)22-19-5-3-4-6-20(19)26(33)25(22)32-29(23)36-27/h3-14H,30H2,1-2H3,(H,31,34)

Clé InChI

RFGUIWQDHAGLMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

SMILES canonique

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.